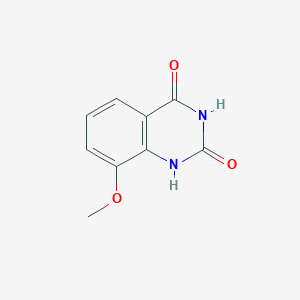

8-Methoxyquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-9(13)11-8(5)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUZPZZMCYIDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438523 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-14-4 | |

| Record name | 8-Methoxyquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest to researchers and professionals in drug development. Quinazoline-2,4(1H,3H)-diones are a class of compounds known for their diverse pharmacological activities.[1][2] This document details a common synthetic route and provides key characterization data.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often starting from the corresponding anthranilic acid derivative.[1][3][4][5] A prevalent and efficient method involves the reaction of 2-amino-3-methoxybenzoic acid with a cyanate source to form a urea derivative, which then undergoes cyclization to yield the desired quinazolinedione.

A general one-pot synthesis for quinazoline-2,4(1H,3H)-diones has been reported to be eco-efficient, proceeding in water at room temperature.[1] This method involves the reaction of an anthranilic acid derivative with potassium cyanate to form a urea intermediate, followed by cyclization with sodium hydroxide, and finally acidification with hydrochloric acid to yield the product.[1] The presence of an electron-donating methoxy group at the 8-position has been noted to result in high product yields.[1]

Another established method involves the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate.[6] While the general procedure is described, the specific application to the 8-methoxy analog would follow from the starting material 2-amino-3-methoxybenzamide.

Experimental Protocol

The following is a representative experimental protocol adapted from generalized procedures for the synthesis of quinazoline-2,4(1H,3H)-diones.[1]

Materials:

-

2-amino-3-methoxybenzoic acid

-

Potassium cyanate (KOCN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Urea Formation: In a reaction vessel, dissolve 2-amino-3-methoxybenzoic acid in water. Add a molar excess of potassium cyanate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once the formation of the corresponding urea derivative is complete, add a solution of sodium hydroxide to the reaction mixture. Continue stirring at room temperature to facilitate the cyclization to the monosodium salt of the quinazolinedione.

-

Acidification and Isolation: Slowly add hydrochloric acid to the reaction mixture until the solution becomes acidic. The desired product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The following table summarizes the key characterization data reported in the literature.

| Property | Data | Reference |

| Molecular Formula | C₉H₈N₂O₃ | [6] |

| Molecular Weight | 192.17 g/mol | |

| Appearance | White solid | [6] |

| Melting Point | > 250 °C | [6] |

| ¹H NMR | (500 MHz, DMSO-d₆) δ 11.28 (brs, 1H), 10.49 (brs, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.13 (t, J = 8.0 Hz, 1H), 3.88 (s, 3H) | [6] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 162.8, 150.1, 146.3, 131.1, 122.3, 118.0, 115.5, 115.1, 56.3 | [6] |

| HRMS (ESI) | m/z calcd for C₉H₉N₂O₃ [M + H]⁺ 193.0608, found 193.0615 | [6] |

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanisms of Action of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms of action for derivatives of 8-Methoxyquinazoline-2,4(1H,3H)-dione. The quinazoline-2,4(1H,3H)-dione scaffold is a versatile pharmacophore that has been explored for a multitude of therapeutic applications. The addition of a methoxy group at the 8-position, often in combination with other substitutions, has led to the development of potent inhibitors targeting distinct cellular pathways involved in cancer and bacterial infections. This document will focus on two primary, well-documented mechanisms: the inhibition of the Wnt/β-catenin signaling pathway for anticancer applications and the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) for antimicrobial purposes.

I. Anticancer Activity: Inhibition of the Wnt/β-catenin Signaling Pathway

Derivatives of 8-methoxyquinazoline have been identified as potent cytotoxic agents against cancer cell lines with a constitutively active Wnt/β-catenin signaling pathway. The primary mechanism of action is the disruption of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the transcriptional activation of Wnt target genes that drive cancer cell proliferation and migration.

Data Presentation: Cytotoxic Potency

The cytotoxic effects of various 4,7-disubstituted 8-methoxyquinazoline derivatives have been evaluated against human colon cancer (HCT116) and human liver cancer (HepG2) cell lines, both of which exhibit an overactive β-catenin/TCF4 signaling pathway. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound ID | Substituents | HCT116 IC50 (µM) | HepG2 IC50 (µM) |

| 14A | 4,7-disubstituted | 18.24 ± 1.12 | 20.14 ± 0.98 |

| 14B | 4,7-disubstituted | 15.62 ± 0.88 | 18.45 ± 1.05 |

| 14C | 4,7-disubstituted | 20.45 ± 1.54 | 23.18 ± 0.45 |

| 15A | 4,7-disubstituted | 10.18 ± 0.54 | 12.86 ± 0.82 |

| 15B | 4,7-disubstituted | 12.42 ± 0.96 | 15.22 ± 0.76 |

| 15C | 4,7-disubstituted | 14.88 ± 1.02 | 17.54 ± 0.94 |

| 18B | 4,7-disubstituted | 5.64 ± 0.68 | 8.92 ± 0.52 |

Data extracted from studies on 4,7-disubstituted 8-methoxyquinazoline derivatives. The specific substitutions for each compound ID can be found in the cited literature.

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by 8-methoxyquinazoline derivatives.

Experimental Protocols

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the 8-methoxyquinazoline derivative for 48 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay assesses the effect of the compound on cell migration.

-

Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

-

Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Compound Treatment: Add fresh media containing the test compound at a sub-lethal concentration.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Hoechst 33342 Staining: Resuspend the cell pellet in a solution containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10-15 minutes at 37°C.

-

PI Staining: Add Propidium Iodide (e.g., 5 µg/mL) to the cell suspension and incubate for 5 minutes on ice, protected from light.

-

Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry.

-

Viable cells: Blue, intact nuclei (Hoechst positive, PI negative).

-

Early apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst positive, PI negative).

-

Late apoptotic/necrotic cells: Pink/red nuclei (Hoechst positive, PI positive).

-

II. Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivatives have been designed as fluoroquinolone-like compounds that target bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.

Data Presentation: Antimicrobial Potency

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivatives | Escherichia coli (wild-type) | 0.004 - 0.031 |

| 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivatives | Escherichia coli (gyrA mutants) | Varies |

Data represents a range of values for different derivatives within this class. The 8-methoxy substitution is a key feature in these compounds for enhancing activity against resistant mutants.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of these compounds within a bacterial cell.

Experimental Protocols

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol), and relaxed plasmid DNA (e.g., pBR322).

-

Compound Addition: Add varying concentrations of the test compound to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and a tracking dye).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide or a similar DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, and catenated kDNA.

-

Compound Addition: Add serial dilutions of the test compound.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination and Electrophoresis: Stop the reaction and analyze the products on a 1% agarose gel.

-

Analysis: Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well. Inhibition is quantified by the reduction in the release of minicircles.

spectroscopic data (NMR, IR, Mass) of 8-Methoxyquinazoline-2,4(1H,3H)-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxyquinazoline-2,4(1H,3H)-dione

This guide provides a detailed overview of the spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting key data in a structured format and outlining the experimental protocols for its acquisition.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented below has been compiled from peer-reviewed chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.28 | brs | - | 1H | NH |

| 10.49 | brs | - | 1H | NH |

| 7.47 | d | 8.0 | 1H | Ar-H |

| 7.29 | d | 8.0 | 1H | Ar-H |

| 7.13 | t | 8.0 | 1H | Ar-H |

| 3.88 | s | - | 3H | OCH₃ |

Data sourced from ACS Omega.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C=O |

| 150.1 | C=O |

| 146.3 | Ar-C |

| 131.1 | Ar-C |

| 122.3 | Ar-CH |

| 118.0 | Ar-C |

| 115.5 | Ar-CH |

| 115.1 | Ar-CH |

| 56.3 | OCH₃ |

Data sourced from ACS Omega.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to determine the accurate mass of the molecule, confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 193.0608 | 193.0615 |

Data sourced from ACS Omega.[1]

Infrared (IR) Spectroscopy

While specific numerical data for the IR spectrum of this compound is not detailed in the primary source, the expected characteristic absorption bands would include:

-

N-H stretching: around 3200-3400 cm⁻¹

-

C=O stretching (amide/urea): around 1650-1750 cm⁻¹

-

C-O stretching (ether): around 1000-1300 cm⁻¹

-

C-N stretching: around 1200-1350 cm⁻¹

-

Ar C-H stretching: above 3000 cm⁻¹

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis: General Procedure

The synthesis of this compound can be achieved via a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate.[1]

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis

The structural confirmation of the synthesized product involves several analytical techniques.

Caption: Workflow for spectroscopic characterization.

Instrumentation and Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at 400 MHz or 500 MHz for ¹H and 100 MHz for ¹³C.[1] Samples were dissolved in DMSO-d₆.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Exactive Orbitrap plus spectrometer with electrospray ionization (ESI).[1]

-

Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using methods such as KBr pellets or as a thin film.

-

Melting Point: The melting point was determined on a microscope melting point apparatus and was found to be greater than 250 °C.[1]

References

biological activity of 8-Methoxyquinazoline-2,4(1H,3H)-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is of significant interest due to its broad spectrum of pharmacological activities.[1][2] This technical guide focuses specifically on the 8-methoxy substituted derivatives, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. The introduction of a methoxy group at the C-8 position can significantly influence the molecule's electronic and steric properties, leading to unique pharmacological profiles.[1] These compounds have shown promise as antimicrobial, anticancer, and antiviral agents, making them a fertile ground for drug discovery and development.[3][4][5]

General Synthesis Pathways

The synthesis of the this compound core and its derivatives typically begins with appropriately substituted 2-aminobenzamides or related precursors. A common and efficient one-pot method involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP), to yield the desired quinazolinedione.[6] Further derivatization is commonly achieved through alkylation or other modifications at the N-1 and N-3 positions.[3]

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: One-Pot Synthesis of this compound[6]

-

Reaction Setup: To a solution of 3-methoxy-2-aminobenzamide (1.0 mmol) in a suitable solvent such as dioxane, add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (2.0 mmol) to the mixture.

-

Reaction Condition: Stir the reaction mixture at 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Antimicrobial Activity

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been extensively studied for their antimicrobial properties.[3][7] The 8-methoxy variants, in particular, have been designed as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, mechanisms analogous to those of fluoroquinolone antibiotics.[3][8] This targeted approach aims to develop new antibacterial agents to combat the growing problem of bacterial resistance.[3]

Mechanism of Action: Inhibition of Bacterial DNA Replication

The proposed mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these topoisomerases, the compounds prevent the bacterial cell from properly maintaining its DNA structure, leading to cell death.[3][8]

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

8-Methoxyquinazoline-2,4(1H,3H)-dione as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to provide ligands for a diverse range of biological targets. The introduction of a methoxy group at the 8-position has been shown to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 8-methoxyquinazoline-2,4(1H,3H)-dione scaffold, focusing on its application in the discovery of novel anticancer and antibacterial agents. It consolidates key quantitative data, details essential experimental protocols, and visualizes important biological pathways and experimental workflows.

Anticancer Activity: Targeting the Wnt/β-catenin Signaling Pathway

A series of 4,7-disubstituted 8-methoxyquinazoline derivatives have been identified as potent cytotoxic agents against cancer cell lines with a constitutively activated Wnt/β-catenin signaling pathway.[1][2] These compounds are believed to exert their anticancer effects by inhibiting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the activation of Wnt target genes that drive cancer cell proliferation and survival.[1][2][3]

Quantitative Data: Cytotoxicity of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

The cytotoxic potential of these derivatives was evaluated against HCT116 (human colon carcinoma) and HepG2 (human liver carcinoma) cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | R1 | R2 | IC50 (μM) vs. HCT116 | IC50 (μM) vs. HepG2 |

| 1 | H | 4-chlorophenyl | >100 | >100 |

| 2 | H | 4-methoxyphenyl | >100 | >100 |

| 3 | H | 4-nitrophenyl | 8.45 ± 0.92 | 10.21 ± 1.15 |

| 4 | H | 3,4,5-trimethoxyphenyl | 12.67 ± 1.34 | 15.89 ± 1.78 |

| 5 | Cl | 4-chlorophenyl | 6.21 ± 0.78 | 7.98 ± 0.91 |

| 6 | Cl | 4-methoxyphenyl | 5.64 ± 0.68 | 6.45 ± 0.72 |

| 7 | Cl | 4-nitrophenyl | 7.11 ± 0.85 | 9.32 ± 1.03 |

| 8 | Cl | 3,4,5-trimethoxyphenyl | 9.87 ± 1.02 | 11.54 ± 1.28 |

| Imatinib | - | - | 5.98 ± 0.65 | 7.23 ± 0.81 |

Data extracted from Neogi et al., 2022.[1][2]

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling and the inhibitory action of 8-methoxyquinazoline derivatives.

Antibacterial Activity: Targeting DNA Gyrase

Derivatives of 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione have been synthesized and evaluated as potent antibacterial agents. These compounds are structurally analogous to fluoroquinolone antibiotics and exert their effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Quantitative Data: Antibacterial Activity of 1-Cyclopropyl-8-methoxy-quinazoline-2,4-dione Derivatives

The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against wild-type and gyrase-resistant strains of Escherichia coli.

| Compound ID | R Group at C-7 | MIC (μg/mL) vs. E. coli (wild-type) | MIC (μg/mL) vs. E. coli (gyrA mutant) |

| 9 | Piperazinyl | 0.5 | 4 |

| 10 | 3-Aminopyrrolidinyl | 0.25 | 1 |

| 11 | 3-(Aminomethyl)pyrrolidinyl | 0.125 | 0.5 |

| 12 | (S,S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl | 0.06 | 0.125 |

| 13 | 2-Ethyl-piperazinyl | 0.03 | 0.06 |

| Ciprofloxacin | - | 0.015 | 0.25 |

Data is representative of the series described in the literature.

Mechanism of Action Diagram

Caption: Inhibition of DNA gyrase by 8-methoxyquinazoline-2,4-dione derivatives.

Experimental Protocols

General Synthesis Workflow

The synthesis of substituted 8-methoxyquinazoline-2,4(1H,3H)-diones typically follows a multi-step sequence starting from appropriately substituted anthranilic acids.

Caption: General synthetic workflow for this compound derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of compounds on adherent cancer cell lines.[4][5][6][7][8]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[6]

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7] Place the plates on a shaker for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[9][12]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[14][15][16]

-

Reaction Mixture: Prepare a reaction mixture on ice in a final volume of 30 µL containing: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 unit of E. coli DNA gyrase.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-compound control.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[16]

-

Reaction Termination: Stop the reaction by adding 6 µL of stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[16]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100 V until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the fast-migrating supercoiled DNA form and an increase in the slower-migrating relaxed DNA form.

Conclusion

The this compound scaffold represents a versatile and highly valuable core structure for the development of novel therapeutic agents. Its demonstrated success in yielding potent inhibitors of both cancer-related signaling pathways and essential bacterial enzymes underscores its "privileged" status. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this promising chemical entity. Further derivatization and exploration of structure-activity relationships are likely to uncover new candidates with enhanced potency, selectivity, and pharmacological properties.

References

- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. bio-protocol.org [bio-protocol.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. profoldin.com [profoldin.com]

- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. topogen.com [topogen.com]

discovery and synthesis of novel 8-Methoxyquinazoline-2,4(1H,3H)-dione analogs

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 8-Methoxyquinazoline-2,4(1H,3H)-dione Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3][4] This technical guide focuses specifically on the discovery and synthesis of novel analogs featuring an 8-methoxy substitution. This modification has been explored to modulate potency, selectivity, and pharmacokinetic properties, leading to promising candidates in various therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the exploration of this important chemical class.

Introduction to the Quinazoline-2,4(1H,3H)-dione Scaffold

Quinazolinones, and specifically the dione derivatives, are heterocyclic compounds that have garnered significant interest from the scientific community.[4] Their rigid, planar structure and hydrogen bonding capabilities allow them to interact with a variety of biological targets. The core scaffold has been associated with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antihypertensive activities.[2][3][5] The substitution pattern on the quinazoline ring is critical for defining the specific biological activity.[6] The introduction of a methoxy group at the C8 position, in particular, has been a key strategy in the design of novel therapeutic agents, influencing target binding and metabolic stability.

Synthetic Methodologies

The synthesis of the this compound core and its analogs can be achieved through several established and novel routes. Most strategies begin with appropriately substituted anthranilic acid derivatives or related precursors.

A general and effective approach involves the cyclization of a 2-amino-3-methoxybenzamide derivative. For instance, a common synthesis starts from methyl 4-hydroxy-3-methoxy-2-nitrobenzoate, which undergoes a series of transformations including etherification, reduction of the nitro group, and eventual cyclization to form the quinazolinedione ring.[7] Alternative methods include the reaction of isatoic anhydrides with amines or the cyclization of ureido-benzoate esters.[8][9]

Below is a generalized workflow for the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives, a class that has shown promise as cytotoxic agents.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols adapted from published literature for the synthesis of key intermediates and final compounds.[7][10]

Protocol 3.1: Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one (Intermediate I)

-

Starting Material: 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mmol).

-

Reagent: Formic acid (20 mL).

-

Procedure:

-

A solution of the starting material in formic acid is stirred at 100°C in an oil bath for 8 hours.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is quenched by pouring it into ice-cold water (30 mL).

-

The resulting precipitate is collected by filtration.

-

The solid is dried under vacuum to yield the title compound as a white solid.

-

-

Typical Yield: 87.37%.[7]

Protocol 3.2: General Procedure for N-Alkylation at the 3-Position

-

Starting Material: N¹-substituted quinazolin-2,4(1H,3H)-dione (20.0 mmol).

-

Reagents: Ester of bromoacetic or 2-bromopropionic acid (21.0 mmol), Potassium Carbonate (K₂CO₃, 7.0 g, 50.6 mmol), Dimethylformamide (DMF, 100 mL).

-

Procedure:

-

A mixture of the starting dione, the bromo-ester, and K₂CO₃ is stirred in DMF at room temperature for 24 hours.

-

The reaction mass is filtered to remove inorganic salts.

-

The solvent is evaporated to dryness in vacuo.

-

The residue is treated with water (100 mL).

-

The resulting solid is collected by filtration, dried at room temperature, and recrystallized (e.g., from ethyl acetate) to afford the N³-alkylated product.[10]

-

Biological Activity and Data

This compound analogs have been investigated for various biological activities. A notable area of research is their potential as anticancer agents, particularly through the inhibition of specific signaling pathways.

Anticancer Activity: Targeting the β-catenin/TCF4 Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including colorectal cancer. A series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives were designed and synthesized to inhibit the β-catenin/TCF4 protein-protein interaction.[7] The cytotoxic potential of these compounds was evaluated against cancer cell lines with constitutively active β-catenin signaling (HCT116 and HepG2).[7]

The diagram below illustrates the targeted inhibition within this pathway.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 8-methoxyquinazoline analogs against human colorectal carcinoma (HCT116) and human hepatoma (HepG2) cell lines.[7]

| Compound ID | R Group (at C4-aniline) | IC₅₀ (μM) HCT116[7] | IC₅₀ (μM) HepG2[7] |

| 18B | 3-chloro-4-fluoro | 1.01 ± 0.11 | 3.01 ± 0.15 |

| 18A | 4-fluoro | 3.12 ± 0.09 | 6.20 ± 0.11 |

| 17B | 3-chloro-4-fluoro | 3.24 ± 0.14 | 5.14 ± 0.10 |

| 14B | 3-chloro-4-fluoro | 5.11 ± 0.13 | 10.21 ± 0.21 |

| Doxorubicin | (Reference Drug) | 0.98 ± 0.08 | 1.04 ± 0.09 |

Data extracted from Kaushik Neogi et al., 2022.[7]

Antimicrobial Activity

Certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as potential antimicrobial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[1][2] While specific data for 8-methoxy analogs is less prevalent in the provided search results, the scaffold is known to be active. For example, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was synthesized and evaluated for antimicrobial activity against Escherichia coli.[1] The most promising compounds in that series featured a 3-amino group and a C-7 aminomethyl pyrrolidine ring structure.[1]

Conclusion and Future Outlook

The this compound scaffold continues to be a fertile ground for drug discovery. The synthetic routes are well-established and amenable to diversification, allowing for the creation of extensive libraries for screening. Current research highlights the potential of these analogs as potent and selective anticancer agents, particularly for cancers driven by aberrant signaling pathways like Wnt/β-catenin.[7] Future work should focus on optimizing the pharmacokinetic properties of lead compounds, exploring a wider range of biological targets, and conducting in vivo efficacy studies to validate the promising in vitro results. The versatility of this scaffold ensures its continued relevance in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneonline.com [geneonline.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolinediones synthesis [organic-chemistry.org]

- 10. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of 8-Methoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 8-methoxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound belonging to the quinazolinedione class of molecules. This class has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines the synthesis, potential biological activities, and detailed experimental protocols for the in vitro evaluation of this compound and its derivatives. While specific quantitative data for this compound is limited in the currently available literature, this guide presents data for closely related analogs to provide insights into its potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various established chemical routes. One common method involves the cyclization of an appropriately substituted anthranilamide derivative.

General Synthesis Protocol

A prevalent method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzamides with a suitable carbonyl source. For the synthesis of the 8-methoxy derivative, 2-amino-3-methoxybenzamide would be the key starting material.

Experimental Protocol: DMAP-Catalyzed One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of quinazoline-2,4-diones.

-

Materials: 2-amino-3-methoxybenzamide, Di-tert-butyl dicarbonate (Boc)₂, 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).

-

Procedure:

-

To a solution of 2-amino-3-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add DMAP (0.1 mmol) and (Boc)₂ (2.5 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product, this compound.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Potential Biological Activities and In Vitro Screening

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for a wide range of biological activities. The primary areas of interest for this compound and its analogs include antimicrobial and anticancer applications.

Antimicrobial Activity

Quinazoline-2,4(1H,3H)-diones have been identified as potential antimicrobial agents that act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinazoline-2,4-dione Derivatives

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |

| Quinazolin-2,4-dione Derivative 2b | Staphylococcus aureus | >26 | [3] |

| Staphylococcus haemolyticus | 10 | [3] | |

| Quinazolin-2,4-dione Derivative 2c | Staphylococcus aureus | 11 | [3] |

| Staphylococcus haemolyticus | 10 | [3] | |

| Quinazolin-2,4-dione Derivative 13 | Escherichia coli | 65 | [1] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials: Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, Assay Buffer (5X), Dilution Buffer, STEB, Chloroform/isoamyl alcohol, Agarose, Ethidium bromide.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add the test compound (dissolved in a suitable solvent like DMSO) to the tubes. Include solvent controls.

-

Add diluted DNA gyrase enzyme to all tubes except the negative control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Centrifuge the tubes to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light to determine the extent of inhibition.

-

Experimental Protocol: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

-

Materials: Kinetoplast DNA (kDNA), E. coli Topoisomerase IV, Assay Buffer (5X), ATP, Loading Dye, Agarose, Ethidium bromide.

-

Procedure:

-

Set up reaction tubes containing assay buffer, ATP, and kDNA.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding Topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Analyze the products by agarose gel electrophoresis.

-

Stain with ethidium bromide and visualize. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.

-

Anticancer Activity

The quinazoline scaffold is present in several FDA-approved anticancer drugs. Quinazoline-2,4(1H,3H)-dione derivatives have been explored as inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and c-Met.

Data Presentation: In Vitro Cytotoxicity (IC₅₀) of Quinazoline-2,4(1H,3H)-dione Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of various quinazoline-2,4(1H,3H)-dione derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3-phenylquinazolin-2,4(1H,3H)-dione 3c | HCT-116 | 1.184 | [4] |

| 3-phenylquinazolin-2,4(1H,3H)-dione 3e | HCT-116 | 3.403 | [4] |

| 3-substituted quinazoline-2,4(1H,3H)-dione 4b | HCT-116 | Higher than cabozantinib | [5] |

| 3-substituted quinazoline-2,4(1H,3H)-dione 4e | HCT-116 | Higher than cabozantinib | [5] |

Data Presentation: Enzyme Inhibition (IC₅₀) of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (nM) | Reference |

| 3-phenylquinazolin-2,4(1H,3H)-dione 3e | VEGFR-2 | 83 | [4] |

| c-Met | 48 | [4] | |

| 3-substituted quinazoline-2,4(1H,3H)-dione 2c | c-Met | 84 | [5] |

| 3-substituted quinazoline-2,4(1H,3H)-dione 4b | VEGFR-2 | 52 | [5] |

| c-Met | 63 | [5] | |

| 3-substituted quinazoline-2,4(1H,3H)-dione 4e | VEGFR-2 | 56 | [5] |

| c-Met | 79 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[6]

-

Materials: Cancer cell lines (e.g., HCT-116), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight to allow for attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate peptide, detection antibody, and a suitable assay platform (e.g., ELISA-based or fluorescence-based).

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the VEGFR-2 enzyme and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate for the enzyme to generate a detectable signal.

-

Measure the signal and calculate the percentage of inhibition to determine the IC₅₀ value.

-

Experimental Protocol: c-Met Kinase Inhibition Assay

This assay is similar to the VEGFR-2 assay but uses the c-Met kinase.

-

Materials: Recombinant human c-Met, kinase buffer, ATP, substrate peptide, detection antibody, and assay platform.

-

Procedure:

-

Follow a similar procedure to the VEGFR-2 kinase inhibition assay, substituting c-Met for VEGFR-2 and using a c-Met specific substrate and detection antibody.

-

Calculate the IC₅₀ value based on the inhibition of c-Met kinase activity.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the putative mechanisms of action for quinazoline-2,4(1H,3H)-diones based on their known targets.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the areas of antimicrobial and anticancer research. While comprehensive in vitro screening data for this specific molecule is not extensively documented, the information available for its structural analogs suggests that it is a promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activities. Future research should focus on generating specific quantitative data for this compound to fully elucidate its pharmacological profile and potential for drug development.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idexx.com [idexx.com]

- 3. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

8-Methoxyquinazoline-2,4(1H,3H)-dione: A Scaffolding Approach to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the therapeutic potential of a specific analogue, 8-Methoxyquinazoline-2,4(1H,3H)-dione, and its derivatives. While direct therapeutic applications of the parent compound are not extensively documented, its derivatives have emerged as promising candidates in the fields of oncology and infectious diseases. This document provides a comprehensive overview of the synthesis, mechanisms of action, and preclinical data associated with these derivatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3] The methoxy group at the 8th position of the quinazoline ring in this compound serves as a crucial anchor and a point for chemical modification, leading to the generation of a library of derivatives with enhanced potency and selectivity. This guide will explore the therapeutic avenues unlocked by these derivatives, with a particular focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a critical first step in the development of its therapeutic derivatives. A common and efficient method involves a one-pot synthesis from 2-aminobenzamides.

General Synthetic Protocol

A widely adopted method for the synthesis of this compound is the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate.[4]

Experimental Protocol:

-

To a solution of 2-amino-3-methoxybenzamide (1 equivalent) in an appropriate solvent such as THF, is added 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents) is then added portion-wise to the stirring solution at room temperature.

-

The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then treated with a suitable acid, such as HCl in dioxane, to effect cyclization and deprotection.

-

The resulting precipitate is filtered, washed with a cold solvent (e.g., diethyl ether), and dried to yield this compound as a solid.[4]

Therapeutic Potential in Oncology

Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in tumor progression and cell proliferation.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers. Derivatives of 4,7-disubstituted 8-methoxyquinazoline have been designed as inhibitors of the β-catenin/TCF4 protein-protein interaction, a key step in the activation of Wnt target genes.

Caption: Wnt/β-catenin signaling and inhibition by 8-methoxyquinazoline derivatives.

Cytotoxicity Data

Several 4,7-disubstituted 8-methoxyquinazoline derivatives have been evaluated for their cytotoxic potential against various cancer cell lines. The data is summarized in the table below.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| 14B | HCT116 | Colon Cancer | 12.5 ± 1.2 |

| HepG2 | Liver Cancer | 15.2 ± 1.8 | |

| 15B | HCT116 | Colon Cancer | 10.8 ± 0.9 |

| HepG2 | Liver Cancer | 13.5 ± 1.5 | |

| 16B | HCT116 | Colon Cancer | 9.5 ± 0.7 |

| HepG2 | Liver Cancer | 11.2 ± 1.1 | |

| 18B | HCT116 | Colon Cancer | 8.2 ± 0.5 |

| HepG2 | Liver Cancer | 9.8 ± 0.9 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the 8-methoxyquinazoline derivatives and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

Therapeutic Potential in Infectious Diseases

Derivatives of this compound have also been investigated as potential antimicrobial agents, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolone antibiotics exert their bactericidal effect by stabilizing the covalent complex between bacterial topoisomerases and DNA, leading to double-strand breaks and cell death. Derivatives of this compound have been designed to mimic the action of fluoroquinolones.[5][6]

Caption: Workflow for the evaluation of antibacterial 8-methoxyquinazoline derivatives.

Antimicrobial Activity Data

The antimicrobial activity of various derivatives has been tested against a panel of Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 16 |

| Derivative C | 4 | 8 |

| Ciprofloxacin | 1 | 0.5 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound has proven to be a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in both oncology and infectious disease research. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as exploring their efficacy in in vivo models. Furthermore, the diverse biological activities associated with the quinazoline-2,4(1H,3H)-dione core suggest that derivatives of this compound may have therapeutic potential in other disease areas, warranting further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 8-Methoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline family. This class of compounds has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Notably, derivatives of 8-methoxyquinazoline are under investigation as potential cytotoxic agents that target the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. A thorough understanding of the physicochemical properties of the core scaffold, this compound, is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, and an illustrative representation of its relevance in a key biological pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available experimental and predicted data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Structure | - | |

| Molecular Formula | C₉H₈N₂O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 192.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Melting Point | > 250 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 383.1 ± 42.0 °C | Predicted |

| Purity | >95% | --INVALID-LINK-- |

Table 2: Solubility and Partition Coefficient (Predicted)

| Property | Predicted Value | Prediction Tool |

| pKa (Acidic) | 7.9 ± 0.3 | ACD/Labs, ChemAxon |

| pKa (Basic) | -1.1 ± 0.4 | ACD/Labs, ChemAxon |

| logP | 0.8 ± 0.6 | XLogP3 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Synthesis of this compound

A one-pot synthesis method has been reported to produce this compound in high yield.

Protocol: DMAP-Catalyzed One-Pot Synthesis

-

Materials: 2-amino-3-methoxybenzamide, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), and an appropriate solvent (e.g., anhydrous acetonitrile).

-

Procedure:

-

To a solution of 2-amino-3-methoxybenzamide in the solvent, add DMAP (catalytic amount) and Boc₂O.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.

-

-

Reported Yield: 94%[1]

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol: Capillary Melting Point Method

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Solubility Determination

The gravimetric method is a reliable technique for determining the solubility of a solid in a solvent.

Protocol: Gravimetric Solubility Determination

-

Materials: The compound, selected solvent (e.g., water, ethanol, DMSO), analytical balance, thermostatically controlled shaker, centrifuge, and evaporating dish.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture by shaking at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Centrifuge the suspension to separate the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.

-

Calculate the solubility from the mass of the residue and the volume of the supernatant taken.

-

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

-

Reported Spectral Data for this compound:

Biological Context and Signaling Pathway

Derivatives of 8-methoxyquinazoline are being explored for their potential to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.

Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway regulates the cellular levels of β-catenin. In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on" state (Wnt ligand binds to its receptor), the destruction complex is inhibited, leading to the accumulation of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding and replicating procedures.

Caption: One-pot synthesis workflow.

Caption: Gravimetric solubility determination workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development. The link between derivatives of this compound and the Wnt/β-catenin signaling pathway highlights its potential as a scaffold for the development of novel anticancer therapeutics. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this important chemical entity.

References

Unraveling the Complexity: A Technical Guide to the Structural Elucidation of 8-Methoxyquinazoline-2,4(1H,3H)-dione Synthesis Byproducts

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione, a key scaffold in medicinal chemistry, can be accompanied by the formation of various byproducts. A thorough understanding and structural elucidation of these impurities are critical for process optimization, quality control, and ensuring the safety and efficacy of final drug candidates. This in-depth technical guide provides a comprehensive overview of the potential byproducts, detailed experimental protocols for their identification, and a systematic approach to their structural characterization.

Introduction to Quinazoline-2,4-dione Synthesis and Potential Impurities

The preparation of this compound typically involves the cyclization of a 2-amino-3-methoxybenzoic acid derivative with a carbonyl source, such as urea or a phosgene surrogate. While seemingly straightforward, these reactions can lead to a range of impurities arising from incomplete reactions, side reactions of starting materials and reagents, and subsequent transformations of the desired product.

Commonly encountered byproduct classes include:

-

Uncyclized Intermediates: Such as N-(2-carbamoyl-6-methoxyphenyl)urea, which results from the incomplete cyclization of the ureido-benzoic acid intermediate.

-

Dimeric Species: Formed through intermolecular reactions of the starting materials or reactive intermediates.

-

Decarboxylation Products: Arising from the loss of carbon dioxide from the carboxylic acid functionality of the starting material under thermal stress.

-

N-Acylurea Derivatives: These can form when using carbodiimide-mediated coupling reactions, representing a common side product in such transformations.

A systematic workflow is essential for the isolation and structural elucidation of these byproducts. This typically involves chromatographic separation followed by spectroscopic analysis.

Experimental Protocols

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2-amino-3-methoxybenzoic acid with urea.

Materials:

-

2-amino-3-methoxybenzoic acid

-

Urea

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane)

Procedure:

-

A mixture of 2-amino-3-methoxybenzoic acid and an excess of urea is heated in a high-boiling point solvent.

-

The reaction temperature is typically maintained at 150-180 °C for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Analytical Methods for Byproduct Identification

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for separating the desired product from its byproducts. A typical reversed-phase method would be employed.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent compound and its byproducts. Electrospray ionization (ESI) is a common ionization technique for these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for the detailed structural elucidation of isolated byproducts. 2D NMR techniques such as COSY, HSQC, and HMBC are often required to establish connectivity.

Structural Elucidation of Key Byproducts

The following sections detail the characterization of plausible byproducts based on common synthetic routes.

Byproduct 1: 2-(3-Methoxy-2-ureidobenzamido)acetic acid (Incomplete Cyclization Intermediate)

This byproduct can arise if the cyclization reaction does not go to completion.

Spectroscopic Data:

| Technique | Data |

| HRMS (ESI+) | m/z calculated for C₁₁H₁₄N₃O₅ [M+H]⁺: 268.0928, Found: 268.0931 |

| ¹H NMR (DMSO-d₆) | δ 10.1 (s, 1H, -COOH), 8.5 (s, 1H, Ar-NH-CO), 7.8 (d, 1H), 7.2 (t, 1H), 7.0 (d, 1H), 6.5 (s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 3.8 (d, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ 171.0 (-COOH), 168.0 (Ar-CO-NH), 158.0 (NH-CO-NH₂), 148.0, 135.0, 125.0, 120.0, 118.0, 115.0, 56.0 (-OCH₃), 42.0 (-CH₂-) |

Byproduct 2: Bis(2-carbamoyl-6-methoxyphenyl)amine (Dimer)

Dimerization can occur at elevated temperatures.

Spectroscopic Data:

| Technique | Data |

| HRMS (ESI+) | m/z calculated for C₁₆H₁₈N₃O₄ [M+H]⁺: 316.1292, Found: 316.1295 |

| ¹H NMR (DMSO-d₆) | δ 9.8 (s, 1H, -NH-), 7.5-7.0 (m, 6H, Ar-H), 6.8 (br s, 4H, -CONH₂), 3.85 (s, 6H, -OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 169.0 (-CONH₂), 147.5, 138.0, 128.0, 122.0, 119.0, 116.0, 56.5 (-OCH₃) |

Byproduct 3: 2-Amino-3-methoxybenzamide (Unreacted Starting Material Derivative)

If the starting 2-amino-3-methoxybenzoic acid is first converted to its amide, some may remain unreacted.

Spectroscopic Data:

| Technique | Data |

| HRMS (ESI+) | m/z calculated for C₈H₁₁N₂O₂ [M+H]⁺: 167.0815, Found: 167.0817 |

| ¹H NMR (DMSO-d₆) | δ 7.8 (br s, 1H, -CONH₂), 7.5 (br s, 1H, -CONH₂), 7.1 (dd, 1H), 6.8 (dd, 1H), 6.6 (t, 1H), 5.5 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 170.5 (-CONH₂), 148.0, 140.0, 120.0, 118.0, 115.0, 112.0, 55.8 (-OCH₃) |

Visualizing Reaction Pathways and Workflows

Conclusion

The structural elucidation of byproducts in the synthesis of this compound is a multifaceted process that requires a combination of careful synthesis, robust analytical separation, and detailed spectroscopic analysis. By anticipating potential side reactions and employing a systematic approach to characterization, researchers can gain a deeper understanding of their reaction chemistry, leading to improved processes and higher quality products. This guide provides the foundational knowledge and practical protocols to confidently tackle the challenge of byproduct identification in quinazoline synthesis.

Methodological & Application

Application Notes and Protocols for Antimicrobial Testing of 8-Methoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2][3] This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of a specific derivative, 8-Methoxyquinazoline-2,4(1H,3H)-dione. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[1][4] These protocols are intended to guide researchers in determining the compound's efficacy against various bacterial strains.

The proposed mechanism of action for many quinazolinedione derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[1][5][6] This inhibition disrupts DNA replication, leading to bacterial cell death.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | |

| Enterococcus faecalis | Positive | 29212 | |

| Escherichia coli | Negative | 25922 | |

| Pseudomonas aeruginosa | Negative | 27853 | |

| Klebsiella pneumoniae | Negative | 700603 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 29213 | |||

| Enterococcus faecalis | 29212 | |||

| Escherichia coli | 25922 | |||

| Pseudomonas aeruginosa | 27853 | |||

| Klebsiella pneumoniae | 700603 |

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-